molecular formula C21H16FN3O4 B2885827 2-(2-fluorophenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1351633-48-1

2-(2-fluorophenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2885827
CAS No.: 1351633-48-1
M. Wt: 393.374
InChI Key: NWQFIJURAKXEOF-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic small molecule built on a 1,3,4-oxadiazole core, a five-membered heterocyclic scaffold recognized for its significant potential in medicinal chemistry and drug discovery . This compound features a naphthalene group linked via an ether bond to the oxadiazole ring, a structural motif that has been identified in compounds studied for their biological activities . The molecule also incorporates a 2-fluorophenoxy acetamide side chain, which can influence its physicochemical properties and biomolecular interactions. As a member of the 1,3,4-oxadiazole family, this compound is of high interest to researchers for developing novel therapeutic agents. Derivatives of 1,3,4-oxadiazole have been extensively investigated and reported in scientific literature for a wide spectrum of pharmacological activities, which may include antimicrobial, anti-inflammatory, analgesic, and anticancer effects . The specific stereoelectronic properties imparted by the oxadiazole ring and its substituted patterns make it a valuable scaffold for probing biological targets such as enzymes and receptors. The primary research applications for this compound are in lead optimization and structure-activity relationship (SAR) studies. Medicinal chemists can utilize this molecule as a key intermediate or a core structure to design and synthesize novel analogs, exploring how modifications to its architecture affect potency, selectivity, and pharmacokinetic parameters. It serves as a crucial tool in hit-to-lead campaigns, particularly in projects targeting conditions where 1,3,4-oxadiazole-based modulators have shown promise. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[5-(naphthalen-1-yloxymethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O4/c22-16-9-3-4-10-18(16)27-12-19(26)23-21-25-24-20(29-21)13-28-17-11-5-7-14-6-1-2-8-15(14)17/h1-11H,12-13H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQFIJURAKXEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=NN=C(O3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the naphthalen-1-yloxy group: This step involves the reaction of naphthalen-1-ol with an appropriate alkylating agent.

    Attachment of the fluorophenoxy group: This can be done through nucleophilic aromatic substitution reactions, where a fluorophenol reacts with a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution with sodium hydroxide or electrophilic substitution with halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound 1,3,4-Oxadiazole Naphthalen-1-yloxymethyl, 2-fluorophenoxy-acetamide ~437.4 (estimated) Not reported
N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-oxadiazol-3-yl)acetamide 1,3,4-Oxadiazole (thioxo) Naphthalen-1-yloxymethyl, azetidinone, chloroaryl ~500–550 (estimated) Not reported
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide 1,2,3-Triazole Naphthalen-1-yloxymethyl, phenylacetamide ~403.4 Not reported
N-(5-Nitrothiazol-2-yl)-2-[[5-((tetrahydronaphthalen-2-yloxy)methyl)oxadiazol-2-yl]thio]acetamide 1,3,4-Oxadiazole Tetrahydronaphthalen-2-yloxy, thioacetamide, nitrothiazole ~461.5 Not reported

Key Observations :

  • The target compound’s naphthalen-1-yloxymethyl group distinguishes it from analogs with tetrahydronaphthalen-2-yloxy or triazole cores . The naphthalene system enhances lipophilicity compared to saturated or smaller aromatic groups.
  • Thioxo modification in introduces a sulfur atom, which may alter electronic properties and hydrogen-bonding capacity compared to the target’s oxadiazole .

Fluorinated Substituents

Compound Name Fluorine Position Biological Activity (if reported)
Target Compound 2-Fluorophenoxy Not reported
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)acetamide None Not reported
N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide 4-Fluorobenzyl Not reported
2-[(5-(3-Bromophenyl)-oxadiazol-2-yl)]-N-(3,5-difluorobenzyl)acetamide 3,5-Difluorobenzyl Not reported

Key Observations :

  • The 2-fluorophenoxy group in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs like those in .
  • Fluorine at the para position (e.g., 4-fluorobenzyl in ) is common in COX-2 inhibitors , suggesting the target’s ortho -fluorine might influence steric interactions in binding pockets.

Aromatic System Variations

Compound Name Aromatic Group Structural Impact
Target Compound Naphthalen-1-yloxy Extended π-system for hydrophobic interactions
2-{[5-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)methyl]-oxadiazol-2-yl}acetamide Tetrahydronaphthalen-2-yloxy Reduced planarity, increased flexibility
2-((5-(5-Bromobenzofuran-2-yl)-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Benzofuran Electron-rich heterocycle for π-π stacking

Key Observations :

  • The naphthalen-1-yloxy group in the target compound provides a rigid, planar structure ideal for intercalation or hydrophobic binding, unlike the flexible tetrahydronaphthalene in .

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a novel oxadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activities, particularly focusing on its anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the oxadiazole ring : The compound is synthesized through reactions involving 2-fluorophenol and naphthalene derivatives, leading to the formation of the oxadiazole moiety.
  • Characterization : The compound is characterized using techniques such as NMR and IR spectroscopy to confirm its structure and purity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various oxadiazole derivatives, including the target compound. The following findings summarize its biological activity:

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines using the MTT assay. It exhibited significant cytotoxic effects against colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Cell LineIC50 (μM)Mechanism of Action
HCT-11615.8Inhibition of topoisomerase I activity
HeLa14.9Induction of apoptosis via mitochondrial pathways
  • Topoisomerase Inhibition : The compound demonstrated inhibitory effects on topoisomerase I, which is crucial for DNA replication and transcription. Molecular docking studies supported these findings by illustrating favorable interactions with the enzyme .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is often linked to their structural features. For this compound, the presence of fluorine enhances lipophilicity and may influence pharmacokinetics and bioavailability, contributing to its observed anticancer activity .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in cancer therapy:

  • Study on Oxadiazole Derivatives : A library of 1,2,5-oxadiazole derivatives was synthesized and screened for antiproliferative activity. Among them, compounds similar to the target showed promising results against various cancer types, emphasizing the potential for further development in targeted cancer therapies .
  • Molecular Docking Studies : Docking studies indicated that modifications to the oxadiazole scaffold could enhance binding affinities to biological targets, suggesting that structural optimization might lead to more potent anticancer agents .

Q & A

Q. Key Optimization Parameters :

  • Catalyst : Cu(OAc)₂ (10 mol%) for cycloaddition .
  • Solvent Choice : Polar aprotic solvents (DMF, dichloromethane) improve yields in acylation steps .
  • Reaction Monitoring : TLC (hexane:ethyl acetate, 8:2) ensures reaction completion .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:
Critical characterization methods include:

NMR Spectroscopy :

  • ¹H NMR : Identify aromatic protons (δ 7.2–8.4 ppm for naphthalene and fluorophenyl groups) and methylene bridges (δ 5.3–5.5 ppm for –OCH₂–) .
  • ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and oxadiazole carbons (δ 105–125 ppm) .

Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

IR Spectroscopy : Detect C=O stretches (~1670 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) .

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